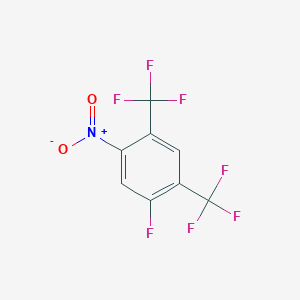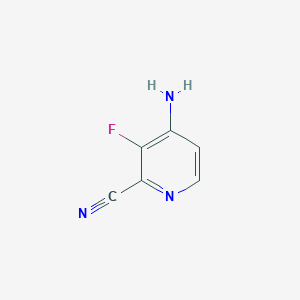
(E)-1-(1H-Pyrrol-1-yl)but-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(1H-Pyrrol-1-yl)but-2-en-1-one is an organic compound that belongs to the class of enones, which are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. The compound features a pyrrole ring, a five-membered aromatic heterocycle containing nitrogen, attached to a butenone moiety. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1H-Pyrrol-1-yl)but-2-en-1-one can be achieved through several methods, including:
Aldol Condensation: This method involves the reaction of pyrrole with an appropriate aldehyde or ketone under basic conditions to form the enone structure.
Wittig Reaction: The Wittig reaction can be used to form the double bond by reacting a phosphonium ylide with a carbonyl compound.
Heck Reaction: This palladium-catalyzed coupling reaction can be employed to form the carbon-carbon double bond between a halogenated pyrrole and an olefin.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the above synthetic routes, optimized for yield and purity. Catalysts, solvents, and reaction conditions are carefully selected to ensure efficient production.
化学反应分析
Types of Reactions
(E)-1-(1H-Pyrrol-1-yl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrrole ring or the enone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of (E)-1-(1H-Pyrrol-1-yl)but-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
相似化合物的比较
Similar Compounds
(E)-1-(1H-Pyrrol-1-yl)prop-2-en-1-one: Similar structure with a shorter carbon chain.
(E)-1-(1H-Pyrrol-1-yl)hex-2-en-1-one: Similar structure with a longer carbon chain.
1-(1H-Pyrrol-1-yl)butan-1-one: Lacks the double bond in the enone moiety.
Uniqueness
(E)-1-(1H-Pyrrol-1-yl)but-2-en-1-one is unique due to its specific combination of a pyrrole ring and an enone moiety, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in research and industry.
属性
分子式 |
C8H9NO |
|---|---|
分子量 |
135.16 g/mol |
IUPAC 名称 |
(E)-1-pyrrol-1-ylbut-2-en-1-one |
InChI |
InChI=1S/C8H9NO/c1-2-5-8(10)9-6-3-4-7-9/h2-7H,1H3/b5-2+ |
InChI 键 |
SAFZJFJSZZPBOE-GORDUTHDSA-N |
手性 SMILES |
C/C=C/C(=O)N1C=CC=C1 |
规范 SMILES |
CC=CC(=O)N1C=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R)-2'-(Diisopropylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12870625.png)





![3-(4'-Hydroxybiphenyl-4-Yl)-N-(4-Hydroxycyclohexyl)-1,4-Dihydroindeno[1,2-C]pyrazole-6-Carboxamide](/img/structure/B12870661.png)

![4-Methyl-2-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-d][1,2,3]triazol-6-amine](/img/structure/B12870671.png)
![(1R)-Dicyclohexyl(2'-(naphthalen-2-yloxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12870679.png)


![Benzyl (3aR,8aS)-octahydropyrrolo[3,4-d]azepine-6(1H)-carboxylate hydrochloride](/img/structure/B12870706.png)

